
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea is a synthetic organic compound that features a urea functional group The compound is characterized by the presence of a hexafluoropropyl group and a phenylethyl group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea typically involves the reaction of a hexafluoropropylamine derivative with a phenylethyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the handling of fluorinated compounds and isocyanates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the urea group or other functional groups.
Substitution: The hexafluoropropyl and phenylethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The phenylethyl group can contribute to binding affinity through π-π interactions with aromatic residues in target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,1,1-trifluoropropan-2-yl)-1-(2-phenylethyl)urea: Similar structure but with fewer fluorine atoms, potentially affecting its chemical properties and biological activity.
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-methylphenyl)urea: Variation in the aromatic group, which can influence its interactions with molecular targets.
Uniqueness
The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea imparts unique chemical properties, such as increased stability and lipophilicity
Propriétés
Formule moléculaire |
C12H12F6N2O |
|---|---|
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C12H12F6N2O/c13-11(14,15)9(12(16,17)18)20-10(21)19-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,19,20,21) |
Clé InChI |
LTYMBFQRWBYKSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)NC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


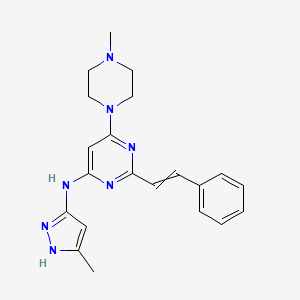
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
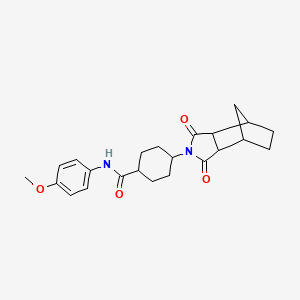
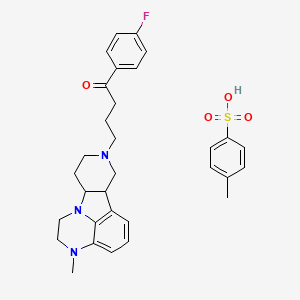
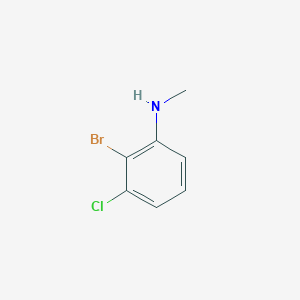
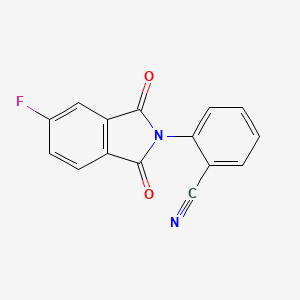
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)
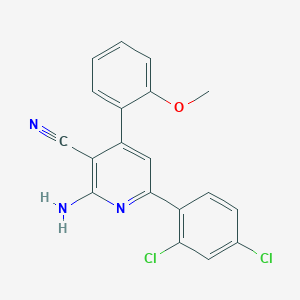
![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)
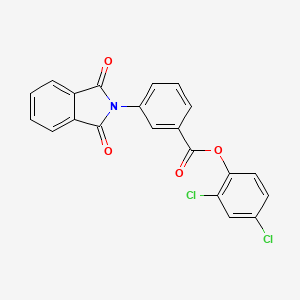
![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)
